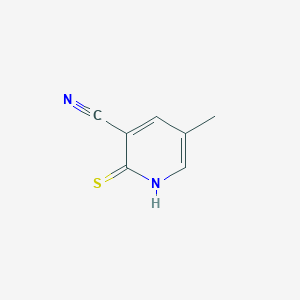

2-Mercapto-5-methyl-nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-2-6(3-8)7(10)9-4-5/h2,4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLASGKVMKXIMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372497 | |

| Record name | 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87373-59-9 | |

| Record name | 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Mercapto 5 Methyl Nicotinonitrile and Analogous Structures

Precursor Synthesis and Functionalization Strategies

The synthesis of the target molecule often begins with the preparation of functionalized acyclic or heterocyclic precursors. These precursors are designed to contain the necessary carbon and nitrogen atoms that will ultimately form the pyridine (B92270) ring. For instance, the synthesis of complex pyridines can utilize commodity-based raw materials to build strategic intermediates. A relevant example is the continuous synthesis of 2-bromo-4-methylnicotinonitrile, an intermediate for the drug nevirapine, which starts from inexpensive, acyclic compounds. researchgate.net This highlights a strategy where a halogenated nicotinonitrile is first synthesized, which can then undergo further functionalization.

Key strategies in precursor synthesis include:

Knoevenagel Condensation: Reactions such as the Knoevenagel condensation can be employed to create activated alkene intermediates. For example, the reaction between an aldehyde or ketone and an active methylene (B1212753) compound like malononitrile (B47326) is a common starting point. researchgate.net

Enamine Formation: Enamines are crucial intermediates in many pyridine syntheses. They can be formed from the reaction of ketones with malononitrile, and their stability and yield can be optimized by carefully screening reaction conditions such as concentration and temperature. researchgate.net

Functional Group Interconversion: The conversion of one functional group to another is a vital tool. For example, primary thioamides, which are key building blocks for certain pyridine ring closures, can be synthesized from the corresponding nitriles. This transformation can be achieved using various reagents, including elemental sulfur, hydrogen sulfide (B99878) with an anion-exchange resin, or phosphorus pentasulfide. researchgate.netresearchgate.net An iodine-mediated method also allows for the conversion of thioamides back to nitriles if needed. nih.gov

These precursor strategies provide access to a variety of substituted building blocks that can be subjected to cyclization reactions to form the desired pyridine core.

Cyclocondensation and Ring-Closure Approaches to the Pyridine Core

The formation of the pyridine ring, or annulation, is the central step in the synthesis of 2-mercapto-5-methyl-nicotinonitrile. This is typically achieved through cyclocondensation reactions where acyclic precursors are induced to form a stable aromatic ring.

Multi-component reactions (MCRs) are highly efficient methods for synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. taylorfrancis.comacsgcipr.org These reactions offer advantages in terms of atom economy and operational simplicity. acsgcipr.org The Hantzsch pyridine synthesis is a classic example of an MCR, though many modern variations exist. taylorfrancis.comacsgcipr.org

While direct MCR synthesis of 2-mercapto-nicotinonitriles is specific, related structures such as 2-oxo-pyridines (which can be precursors to 2-mercapto derivatives) are readily accessible. For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield highly substituted 2-oxo-1,2-dihydropyridines. nih.gov The use of nanocatalysts, such as ZnO nanoparticles, has been shown to efficiently promote MCRs for pyridine synthesis under solvent-free conditions. rsc.orgrsc.org

| Reaction Type | Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Four-component | Aldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium Acetate | Polysubstituted 2-Oxo-pyridines | Environmentally friendly, excellent yields (82-94%), short reaction times under microwave irradiation. | nih.gov |

| Hantzsch-type | Aldehyde, β-Ketoester (x2), Ammonia Source | 1,4-Dihydropyridines (require oxidation) | One of the first and most common MCRs for pyridine synthesis. | taylorfrancis.comacsgcipr.org |

| Nanocatalyzed MCR | Aldehydes, Anilines, Alkyl Acetoacetate | 1,4-Diaryl Dihydropyridines | ZnO nanoparticles used as an efficient and recyclable catalyst under solvent-free conditions. | rsc.org |

A highly effective and direct method for constructing the 2-mercapto-nicotinonitrile scaffold is the cyclocondensation reaction involving 2-cyanothioacetamide (B47340). This precursor contains both the activated nitrile and the thioamide functionality required for the ring system.

A prominent example is the reaction of a 1,3-dicarbonyl compound with 2-cyanothioacetamide. This approach, known as the Guareschi-Thorpe reaction, leads directly to the formation of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile, which is the tautomeric form of a 2-mercapto-nicotinonitrile. For instance, the synthesis of 2-mercapto-4-methyl-6-phenylnicotinonitrile is achieved by refluxing 1-phenyl-1,3-butadione with 2-cyanothioacetamide in ethanol (B145695) with a catalytic amount of triethylamine. researchgate.net This reaction demonstrates the direct assembly of the core structure from readily available precursors.

The general mechanism involves an initial condensation between one of the carbonyl groups of the dicarbonyl compound and the active methylene group of the 2-cyanothioacetamide, followed by intramolecular cyclization and dehydration to yield the final substituted 2-mercaptopyridine (B119420) derivative.

Introduction and Transformation of the Mercapto Group

In cases where the pyridine ring is synthesized without the mercapto group at the 2-position, subsequent functionalization is necessary. This can be accomplished either by direct thiolation of a pyridone precursor or by nucleophilic substitution of a suitable leaving group.

The conversion of a 2-pyridone (the amide tautomer of 2-hydroxypyridine) to a pyridine-2(1H)-thione is a common strategy. This transformation involves replacing the carbonyl oxygen with a sulfur atom. Standard thiolation reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are effective for this purpose. The 2-pyridone precursor can often be synthesized via the multi-component reactions described previously (Section 2.2.1). The reaction involves heating the 2-pyridone with the thiating agent in an inert solvent like pyridine or toluene.

An alternative and widely used approach is the nucleophilic aromatic substitution (SNAr) reaction. This method requires a pyridine ring activated by an electron-withdrawing group (such as the nitrile in the target compound) and a good leaving group, typically a halogen, at the 2-position. lookchem.comyoutube.com

The synthesis starts with a 2-halonicotinonitrile, for example, 2-chloro-5-methyl-nicotinonitrile. This intermediate is then treated with a sulfur nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex. researchgate.netnih.gov The high electron-withdrawing capacity of the nitrile group and the ring nitrogen atom facilitates the nucleophilic attack at the C2 position.

Common sulfur nucleophiles used in this reaction include:

Sodium hydrosulfide (B80085) (NaSH) to directly introduce the mercapto group.

Thiourea (B124793), which attacks the 2-position to form an isothiouronium salt intermediate, followed by hydrolysis to yield the final 2-mercaptopyridine.

Sodium thiomethoxide (NaSMe) to introduce a methylthio- group, which can potentially be demethylated in a subsequent step.

Recent developments have shown that even activated pyridinium (B92312) salts, such as 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate, can undergo nucleophilic substitution with thiol or thiolate nucleophiles at room temperature to produce 2-thiopyridinium compounds. chemrxiv.org

| Substrate | Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Chloropyridine derivatives | Glutathione (B108866) (GSH) | 2-Glutathionyl-pyridine | Catalyzed by microsomal glutathione S-transferase 1. | researchgate.netnih.gov |

| 2-Chloropyridine | Amines | 2-Aminopyridine | General SNAr reaction, analogous to sulfur nucleophiles. | youtube.com |

| 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Thiols or Thiolates | 2-Thiopyridinium | Room temperature, "mix-and-stir" protocol. | chemrxiv.org |

Reaction Mechanism Elucidation in this compound Synthesis

The precise reaction mechanism for the synthesis of this compound is not extensively detailed in the available literature. However, by examining the synthesis of analogous nicotinonitrile and mercapto-substituted heterocyclic compounds, a plausible mechanistic pathway can be elucidated. The synthesis of related nicotinonitrile derivatives often proceeds via a multi-component reaction strategy, for instance, through the condensation of an aldehyde, a ketone, malononitrile, and a sulfur source, often in the presence of a catalyst.

One common approach to forming the nicotinonitrile backbone is through a variation of the Gewald reaction or a similar multi-component condensation. For structures analogous to this compound, the synthesis can be envisioned to start from precursors that provide the necessary carbon and nitrogen atoms for the pyridine ring, along with the methyl and cyano functionalities.

A proposed mechanism often commences with the Knoevenagel condensation of an aldehyde with malononitrile, catalyzed by a base, to form a dicyanoalkene intermediate. Separately, an enamine or a related reactive intermediate is formed from a ketone or an equivalent precursor. The Michael addition of the enamine to the dicyanoalkene then leads to an open-chain intermediate. Subsequent intramolecular cyclization and aromatization, often involving the elimination of a small molecule like water, yields the substituted pyridine ring.

For the introduction of the mercapto group at the 2-position, a common strategy involves the use of a sulfur nucleophile during the cyclization step or the conversion of a precursor group, such as a hydroxyl or chloro group, in a separate step. For instance, the reaction of a 2-halonicotinonitrile with a sulfur source like sodium hydrosulfide can introduce the mercapto group.

In the context of some nicotinonitrile syntheses, a "cooperative vinylogous anomeric-based oxidation" mechanism has been proposed, particularly in four-component reactions leading to coumarin-linked nicotinonitrile derivatives. researchgate.net This suggests a complex cascade of reactions where an anomeric effect-assisted oxidation is a key step in the final aromatization of the heterocyclic ring. researchgate.net

The synthesis of related compounds, such as 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitriles, involves the initial formation of chalcones, which then react with 3-aminocrotononitrile (B73559) to furnish the pyridine ring. researchgate.net This highlights the versatility of using different intermediates to construct the desired nicotinonitrile framework.

The table below summarizes key aspects of reaction mechanisms for the synthesis of analogous nicotinonitrile and mercapto-substituted compounds, providing insights into the potential pathway for this compound.

| Reaction Step | Description | Key Intermediates | Catalyst/Reagent Examples | Supporting Evidence from Analogous Syntheses |

| Initial Condensation | Knoevenagel condensation between an aldehyde and an active methylene compound like malononitrile. | Dicyanoalkene | Basic catalysts (e.g., piperidine, triethylamine) | Common initial step in multi-component syntheses of substituted pyridines. |

| Michael Addition | Addition of a nucleophile (e.g., an enamine) to the activated double bond of the Knoevenagel adduct. | Open-chain adduct | --- | A fundamental step in the assembly of the pyridine ring from acyclic precursors. |

| Cyclization | Intramolecular cyclization of the open-chain adduct to form a dihydropyridine (B1217469) derivative. | Dihydropyridine intermediate | --- | Ring closure is a critical step in forming the heterocyclic core. |

| Aromatization | Oxidation or elimination reaction to form the final aromatic pyridine ring. | Aromatic nicotinonitrile | Oxidizing agents or spontaneous elimination of a leaving group | Observed in the synthesis of various pyridine and nicotinonitrile derivatives. researchgate.net |

| Mercapto Group Introduction | Nucleophilic substitution of a leaving group (e.g., halide) by a sulfur nucleophile or direct incorporation during cyclization. | Thiolate anion | Sodium hydrosulfide, Lawesson's reagent | Standard method for introducing thiol groups in heterocyclic systems. nih.govmdpi.com |

Reactivity and Derivatization Studies of 2 Mercapto 5 Methyl Nicotinonitrile

Chemical Transformations of the Mercapto Group

The mercapto group in 2-Mercapto-5-methyl-nicotinonitrile is a focal point for various chemical modifications, including oxidation, alkylation, and arylation, as well as its incorporation into new heterocyclic ring systems.

Oxidation Pathways to Sulfoxides and Sulfones

The sulfur atom of the mercapto group can be readily oxidized to form sulfoxides and sulfones, which are valuable functional groups in medicinal chemistry and materials science. organic-chemistry.orgsci-hub.st The selective oxidation of sulfides to either sulfoxides or sulfones is a significant challenge in sulfur chemistry. organic-chemistry.orgsci-hub.st

Common oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (MCPBA), and sodium periodate (B1199274) can be employed for these transformations. sci-hub.stnih.gov The degree of oxidation can often be controlled by the choice of reagent and reaction conditions. For instance, milder conditions and a stoichiometric amount of the oxidant typically favor the formation of the sulfoxide (B87167). organic-chemistry.orgorganic-chemistry.org In contrast, stronger oxidizing agents or an excess of the oxidant will generally lead to the corresponding sulfone. organic-chemistry.orgresearchgate.net

Recent advancements in this area focus on developing green and selective catalytic methods. For example, organocatalysts like 2,2,2-trifluoroacetophenone (B138007) have been used with hydrogen peroxide for the efficient and selective synthesis of both sulfoxides and sulfones under mild conditions. organic-chemistry.org The selectivity is controlled by adjusting the reaction conditions; sulfoxide formation is favored in an aqueous buffer, while the addition of acetonitrile (B52724) promotes sulfone formation. organic-chemistry.org

Table 1: Oxidation of Sulfides to Sulfoxides and Sulfones

| Oxidizing System | Product | Key Features |

|---|---|---|

| H₂O₂ / 2,2,2-Trifluoroacetophenone (in buffer) | Sulfoxide | High selectivity, mild conditions, short reaction times. organic-chemistry.org |

| H₂O₂ / 2,2,2-Trifluoroacetophenone (with MeCN) | Sulfone | High yields, eliminates need for column chromatography for sulfones. organic-chemistry.org |

| m-Chloroperoxybenzoic acid (MCPBA) | Sulfoxide/Sulfone | Chemoselective oxidation, can be controlled by temperature and stoichiometry. nih.gov |

S-Alkylation and S-Arylation Reactions

The nucleophilic nature of the mercapto group allows for straightforward S-alkylation and S-arylation reactions. These reactions involve the treatment of this compound with various alkyl or aryl halides in the presence of a base. The base deprotonates the thiol, forming a thiolate anion, which then acts as a potent nucleophile.

A study on the functionalization of the related 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) demonstrated the synthesis of 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles by carefully selecting the base and the proportions of the reagents. mdpi.com This highlights how experimental conditions can be optimized to favor specific S-alkylation products.

Formation of Thiadiazole Derivatives via Mercapto Functionality

The mercapto group is a key functional handle for the construction of thiadiazole rings. nih.gov Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, which are of significant interest due to their broad range of pharmacological activities. nih.gov The reaction of this compound with appropriate reagents can lead to the formation of various thiadiazole isomers, such as 1,2,4-thiadiazoles or 1,3,4-thiadiazoles. nih.gov For instance, reaction with a suitable dinitrogen source could facilitate the cyclization to form a thiadiazole ring.

Reactions Involving the Nitrile Moiety

The nitrile group of this compound is another site for extensive chemical modification, offering pathways to amines, carboxylic acids, and other derivatives. chemistrysteps.com

Nucleophilic Addition to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.orgopenstax.org This reactivity is analogous to that of a carbonyl group. Strong nucleophiles can add directly to the nitrile carbon, while weaker nucleophiles often require acid catalysis to activate the nitrile group.

Grignard reagents, for example, can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. pressbooks.pub This reaction provides a valuable method for the synthesis of ketones from nitriles.

Conversion of the Nitrile Group to Amine and Carboxylic Derivatives

The nitrile group can be readily converted to primary amines or carboxylic acids through reduction or hydrolysis, respectively.

Reduction to Amines:

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. libretexts.orgopenstax.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the primary amine after an aqueous workup. libretexts.orglibretexts.org

Hydrolysis to Carboxylic Acids:

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.org The reaction typically proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comopenstax.orglibretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the nitrile carbon to form an imine anion, which is then protonated and tautomerizes to an amide. openstax.orgpressbooks.publibretexts.org

A patented process describes the conversion of nitrile compounds to their corresponding carboxylic acids by first hydrating the nitrile to an amide in the presence of a strong inorganic acid, followed by hydrolysis of the amide. google.com

Table 2: Transformations of the Nitrile Group

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Reduction | LiAlH₄, followed by H₂O workup | Primary Amine | Excellent method for primary amine synthesis. libretexts.orgopenstax.orglibretexts.org |

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid | Proceeds via a protonated nitrile and an amide intermediate. chemistrysteps.comlibretexts.org |

| Basic Hydrolysis | OH⁻, H₂O, heat | Carboxylate Salt | Involves nucleophilic attack of hydroxide and an amide intermediate. openstax.orgpressbooks.publibretexts.org |

| Nucleophilic Addition | Grignard Reagent (RMgX), then H₃O⁺ | Ketone | Forms a new carbon-carbon bond. pressbooks.pub |

Electrophilic and Nucleophilic Substitution on the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in this compound is dictated by the electronic properties of its constituent nitrogen atom and the attached functional groups: the mercapto (-SH), methyl (-CH₃), and nitrile (-C≡N) groups. The nitrogen heteroatom and the electron-withdrawing nitrile group render the pyridine ring electron-deficient. This electronic nature significantly influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution:

The electron-deficient character of the pyridine ring generally deactivates it towards electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. These reactions typically require an electron-rich aromatic system to attack an electrophile. For pyridines, much harsher reaction conditions are needed compared to benzene, and the substitution, if it occurs, is directed to the 3- and 5-positions, which are less deactivated.

In this compound, the presence of the strongly electron-withdrawing nitrile group at the 3-position further deactivates the ring. While the methyl group at the 5-position is a weak activating group, its effect is insufficient to overcome the deactivating effects of the ring nitrogen and the nitrile group. Therefore, direct electrophilic substitution on the pyridine ring of this compound is challenging and not a common pathway for derivatization.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). In the case of this compound, the mercapto group is already at the 2-position. However, if this group is converted into a good leaving group (e.g., by oxidation or conversion to a sulfonate ester), it could potentially be displaced by a strong nucleophile.

The most common synthetic routes to derivatives of this compound involve the reaction of the mercapto group itself rather than substitution on the ring carbons. For instance, the thiol group is nucleophilic and readily undergoes reactions like alkylation and oxidation. A common synthetic precursor, 2-chloro-6-methylnicotinonitrile, undergoes nucleophilic substitution where the chloro group is displaced by a sulfur nucleophile to yield the target compound. vulcanchem.com

Table 1: Predicted Reactivity of the Pyridine Ring in this compound

| Reaction Type | Reactivity | Preferred Position(s) | Influencing Factors |

| Electrophilic Substitution | Highly Deactivated | C-4 (least deactivated) | - Ring Nitrogen (strong deactivator)- Nitrile Group (strong deactivator)- Methyl Group (weak activator) |

| Nucleophilic Substitution | Activated | C-2, C-6 | - Ring Nitrogen (strong activator)- Requires a good leaving group at the substitution site. |

Tautomeric Equilibrium Investigations (Thione-Thiol Tautomerism)

This compound can exist in two tautomeric forms: the aromatic thiol form (this compound) and the non-aromatic thione form (5-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile). This equilibrium is a critical aspect of its chemical identity, influencing its structure, stability, and reactivity.

For related 2-mercaptopyridine (B119420) systems, extensive studies have shown that the equilibrium overwhelmingly favors the thione tautomer in both the solid state and in solution. stackexchange.comnih.gov This preference can be attributed to several factors. While the thiol form possesses an aromatic pyridine ring, the thione form benefits from the greater strength of the C=S double bond compared to the C-S single bond and the N-H bond compared to the S-H bond. In the gas phase, calculations for 2-mercaptopyrimidine (B73435) indicate the thiol form is more stable, but in aqueous solution, the thione form is favored due to better solvation. nih.gov

Theoretical and experimental investigations of similar heterocyclic thiones confirm the predominance of the thione form. Spectroscopic methods are key to identifying the dominant tautomer.

Infrared (IR) Spectroscopy: The thiol form would show a characteristic S-H stretching vibration around 2500-2600 cm⁻¹, which is typically absent. The presence of a C=S stretching band (around 1100-1250 cm⁻¹) and an N-H stretching band (around 3400 cm⁻¹) indicates the thione form. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the proton on either the sulfur (in the thiol) or the nitrogen (in the thione). The chemical shift of the ring protons also differs significantly between the two forms due to the change in aromaticity.

UV Spectroscopy: The electronic transitions differ between the two tautomers, leading to distinct absorption maxima. This technique is often used to estimate the equilibrium constant in various solvents by comparing the spectrum of the compound to that of its fixed N-methyl (thione) and S-methyl (thiol) derivatives. ffame.org

Based on extensive evidence from analogous compounds, it is concluded that this compound exists predominantly in the pyridinethione form.

Table 2: Spectroscopic Indicators for Thione-Thiol Tautomers

| Spectroscopic Method | Thiol Form (2-mercapto-) | Thione Form (2-thioxo-) |

| Infrared (IR) | ν(S-H) at ~2550 cm⁻¹Aromatic C=N/C=C bands | ν(N-H) at ~3400 cm⁻¹ν(C=S) at ~1150 cm⁻¹ |

| ¹H NMR | Signal for -SH protonAromatic ring proton shifts | Signal for -NH protonAlkenic ring proton shifts |

| ¹³C NMR | C-S carbon at ~130 ppm | C=S carbon at ~175 ppm |

Advanced Spectroscopic and Structural Characterization of 2 Mercapto 5 Methyl Nicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Mercapto-5-methyl-nicotinonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to confirm the connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The pyridine (B92270) ring contains two aromatic protons. Their expected chemical shifts would be in the range of δ 7.0-8.5 ppm. The precise chemical shifts would depend on the electronic effects of the mercapto (-SH), methyl (-CH₃), and nitrile (-CN) substituents.

Methyl Protons: The methyl group protons (-CH₃) would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm.

Thiol Proton: The thiol proton (-SH) can have a broad and variable chemical shift, often in the range of δ 3.0-4.0 ppm, and its position can be influenced by solvent, concentration, and temperature.

Anticipated ¹H NMR Data for this compound

| Proton Assignment | Anticipated Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Doublet |

| Aromatic-H | 7.0 - 8.5 | Doublet |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The carbon atoms of the pyridine ring would resonate in the downfield region, typically between δ 110-160 ppm. The carbon atom attached to the electron-withdrawing nitrile group would be expected at a lower field, while the carbon attached to the mercapto group would also be significantly shifted.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is characteristically found in the range of δ 115-125 ppm.

Methyl Carbon: The methyl carbon (-CH₃) would appear at a high field, typically around δ 15-25 ppm.

Anticipated ¹³C NMR Data for this compound

| Carbon Assignment | Anticipated Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 110 - 160 |

| Nitrile (-C≡N) | 115 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which aromatic protons are adjacent to each other on the pyridine ring.

HMQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy Analysis

The IR spectrum would display absorption bands corresponding to the vibrations of specific bonds.

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹.

Thiol (S-H) Stretch: A weak to medium absorption is anticipated around 2550-2600 cm⁻¹.

C=C and C=N Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region would be indicative of the pyridine ring.

C-H Stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl group would be just below 3000 cm⁻¹.

Anticipated IR Absorption Bands for this compound

| Functional Group | Anticipated Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile (C≡N) | 2220 - 2260 | Sharp, Intense |

| Thiol (S-H) | 2550 - 2600 | Weak to Medium |

| Aromatic C=C, C=N | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | > 3000 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy.

Nitrile (C≡N) Stretch: The nitrile group also gives a strong and sharp signal in the Raman spectrum, typically in the same 2220-2260 cm⁻¹ region.

Thiol (S-H) Stretch: The S-H stretch is often more easily observed in Raman than in IR spectroscopy, appearing in the 2550-2600 cm⁻¹ range.

Aromatic Ring Vibrations: The symmetric vibrations of the pyridine ring would be particularly Raman active.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. thegoodscentscompany.com In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M•+). bldpharm.com This molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. chemicalbook.com The pattern of these fragments is unique to the molecule's structure.

For this compound, with the molecular formula C₇H₆N₂S, the theoretical exact mass is approximately 150.03 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 150.

The fragmentation of the molecular ion is anticipated to occur at the weakest bonds and lead to the formation of stable ions. Key expected fragmentation pathways for this compound include:

Loss of a mercapto radical (•SH): Cleavage of the C-S bond would result in a stable fragment.

Loss of a hydrogen cyanide molecule (HCN): A common fragmentation pathway for nitrile-containing compounds.

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond connecting the methyl group to the pyridine ring.

Ring Fragmentation: The pyridine ring itself can break apart in various ways, leading to a complex pattern of smaller ions.

The analysis of these fragments provides a fingerprint for the molecule, allowing for its unambiguous identification.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (amu) | Proposed Ion/Fragment | Formula of Lost Neutral Fragment |

| 150 | [C₇H₆N₂S]⁺ (Molecular Ion) | - |

| 149 | [C₇H₅N₂S]⁺ | H• |

| 123 | [C₆H₆N]⁺ | •CN |

| 117 | [C₇H₅N₂]⁺ | •SH |

| 135 | [C₆H₃N₂S]⁺ | •CH₃ |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The parts of a molecule that absorb light are known as chromophores. In this compound, the chromophore is the entire substituted nicotinonitrile ring system, which contains a conjugated system of π-electrons.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, often found in the near-UV region for aromatic and conjugated systems. The delocalized π-system of the pyridine ring, nitrile group, and mercapto/thione group will give rise to these absorptions.

n→π Transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital. They result in weaker absorption bands at longer wavelengths compared to π→π* transitions.

The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the specific substitution pattern on the pyridine ring. Similar heterocyclic compounds containing thiol and nitrile groups typically show characteristic absorptions in the 250-350 nm range.

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | Pi bonding to pi anti-bonding | ~250-300 nm | High |

| n → π | Non-bonding to pi anti-bonding | ~300-350 nm | Low to Medium |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₇H₆N₂S, and the atomic weights of its constituent elements. For a sample to be considered pure, the experimentally determined percentages must closely match these theoretical values, typically within a ±0.4% margin.

Table 3: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % | Experimental Mass % |

| Carbon | C | 55.98% | To be determined |

| Hydrogen | H | 4.03% | To be determined |

| Nitrogen | N | 18.65% | To be determined |

| Sulfur | S | 21.35% | To be determined |

Theoretical and Computational Investigations of 2 Mercapto 5 Methyl Nicotinonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For 2-Mercapto-5-methyl-nicotinonitrile, DFT calculations provide valuable insights into its behavior at the quantum level.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com

For this compound, the HOMO-LUMO energy gap is a significant parameter that reflects its potential for intramolecular charge transfer. This charge transfer is a key factor in determining the molecule's bioactivity. irjweb.com

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO |

Electrostatic Potential Mapping and Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netdergipark.org.tr The MEP map displays regions of varying electron density, typically using a color scale where red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential). dergipark.org.tr

In the context of this compound, an MEP analysis would reveal the nucleophilic sites, likely centered around the nitrogen and sulfur atoms, which are electron-rich. Conversely, the electron-deficient regions, susceptible to nucleophilic attack, would be identified. This information is critical for understanding how the molecule interacts with other chemical species.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT methods are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, a theoretical spectrum can be generated and compared with experimental data. This comparison helps to confirm the molecular structure and provides a detailed understanding of the vibrational behavior of the molecule's functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. Furthermore, these simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the molecule's behavior in condensed phases.

Prediction of Reaction Mechanisms and Transition State Energies

Computational chemistry, particularly DFT, can be employed to predict the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This includes the calculation of the energies of transition states, which are the high-energy intermediates that must be overcome for a reaction to proceed. Understanding these reaction pathways is essential for designing new synthetic routes and for predicting the chemical behavior of the molecule.

Tautomer Stability and Energy Calculations

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. This compound can exhibit thione-thiol tautomerism. nih.gov

Applications of 2 Mercapto 5 Methyl Nicotinonitrile As a Versatile Synthetic Building Block

Construction of Fused Heterocyclic Scaffolds

The reactivity of 2-mercapto-5-methyl-nicotinonitrile is particularly well-suited for the synthesis of fused heterocyclic compounds. The vicinal mercapto and cyano groups are ideal precursors for annulation reactions, leading to the formation of various five- and six-membered heterocyclic rings fused to the initial pyridine (B92270) core.

Synthesis of Pyrimidine (B1678525) and Pyridopyrimidine Frameworks

The pyridine backbone of this compound allows for its direct integration into pyridopyrimidine structures, which are bicyclic heteroaromatic compounds of significant interest. The synthesis of pyrimidine rings generally involves the reaction of a compound containing a β-dicarbonyl group or its equivalent with a urea (B33335) or thiourea (B124793) derivative. orgsyn.org In the context of this compound, the mercapto group can act as a nucleophile in cyclization reactions.

For instance, starting from diethyl malonate, a four-step synthesis involving nitration, cyclization with thiourea, methylation, and chlorination can yield 4,6-dichloro-2-methylthio-5-nitropyrimidine. google.com This highlights a common pathway where a mercapto-pyrimidine intermediate is formed and subsequently modified. google.com The inherent structure of this compound provides a pre-assembled substituted pyridine ring, which can be elaborated into fused pyrimidine systems. The general utility of 2-mercaptopyrimidines is enhanced by the ease with which the mercapto group can be removed or replaced by other functional groups. orgsyn.org Pyrimidine-5-carbonitrile derivatives, structurally related to the target compound, have shown significant potential as anticancer agents, underscoring the importance of this structural motif. nih.gov

Elaboration into Thiophene (B33073) and Thienopyrimidine Derivatives

The synthesis of thiophene rings is a fundamental transformation in heterocyclic chemistry, with methods like the Gewald reaction being prominent. wikipedia.org The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a 2-aminothiophene. wikipedia.org While this compound itself is not a direct starting material for a classical Gewald reaction, its structural elements are found in key thiophene precursors. For example, the synthesis of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) (ROY), an intermediate for the drug olanzapine, begins with a Gewald reaction using propionaldehyde, sulfur, and malononitrile (B47326) to form 2-amino-5-methylthiophene-3-carbonitrile. wikipedia.org

Once a substituted aminothiophene is formed, it can be readily converted into a thienopyrimidine. researchgate.netnih.govnih.gov Thienopyrimidines are a class of fused heterocyclic compounds with a broad range of biological activities. researchgate.netnih.gov The synthesis can proceed by building the pyrimidine ring onto the thiophene core. researchgate.net For example, 2-aminothiophene-3-carboxylate derivatives can undergo condensation with formamide (B127407) to yield thieno[2,3-d]pyrimidin-4-one structures. nih.govatlantis-press.com This two-step approach—formation of a thiophene followed by pyrimidine annulation—is a common strategy for accessing the thienopyrimidine scaffold. nih.gov

Table 1: Selected Synthetic Routes to Thienopyrimidines

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Aminothiophene-3-carbonitrile | Formamide | Thieno[2,3-d]pyrimidin-4-amine | 83% | nih.gov |

| Methyl 2-aminothiophene-3-carboxylate | Formimidamide, POCl₃, N-methylamine | N-methylthieno[2,3-d]pyrimidin-4-amine | 54% (3 steps) | atlantis-press.com |

| 2-Amino-3-ethoxycarbonylthiophene | Phenyl isothiocyanate, NaOH/Ethanol (B145695) | 2-Thioxo-3-phenyl-thieno[2,3-d]pyrimidin-4-one | - | nih.gov |

Integration into Thiadiazole, Triazole, and Imidazotriazole Hybrids

The versatile reactivity of mercapto-substituted heterocycles makes them excellent precursors for other sulfur- and nitrogen-containing rings like thiadiazoles and triazoles.

Thiadiazoles: 2-Mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be synthesized from precursors like acetylhydrazide and carbon disulfide. google.comresearchgate.net The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole with dihalogenoalkanes has been studied to produce both ω-haloalkylthio derivatives and symmetrical bis-thiadiazole ligands, showcasing its utility as a building block. mdpi.com Although this starts from a thiadiazole, the synthetic principles are applicable to nicotinonitrile derivatives. The reaction of thiosemicarbazides with carbon disulfide is a known route to 2-amino-5-mercapto-1,3,4-thiadiazoles. google.com

Triazoles: The 1,2,4-triazole (B32235) ring is a common scaffold in medicinal chemistry. mdpi.com Syntheses often involve the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.netjocpr.comsemanticscholar.org For instance, reacting 4-acylthiosemicarbazides with a base like potassium hydroxide (B78521) leads to 5-aryl-3-mercapto-1,2,4-triazoles. jocpr.com Another method involves heating a mixture of a carboxylic acid and thiocarbohydrazide. jocpr.com Given that this compound contains a reactive mercapto group, it can be derivatized into intermediates suitable for triazole synthesis.

Imidazotriazoles and other Fused Systems: The synthesis of more complex fused systems like imidazo[1,2-b]pyridazines has been explored for developing kinase inhibitors. nih.gov The general strategy involves constructing heterocyclic rings onto a core structure, a principle directly applicable to this compound. The reaction of 2-hydrazinopyrimidine (B184050) (prepared from 2-mercaptopyrimidine) with various reagents can yield pyrazole, pyridazine, and triazole derivatives, demonstrating the synthetic potential of the mercapto group as a handle for elaboration. researchgate.net

Precursor for Advanced Organic Materials and Ligands

Beyond its use in constructing fused heterocycles, this compound and its structural analogs are valuable precursors for advanced organic materials and coordination ligands. The sulfur atom of the mercapto group is a soft donor, making it an excellent coordinating agent for various transition metals.

Mercaptopyridine-based units have been incorporated into "scorpionate" ligands. researchgate.netmdpi.com These are multidentate ligands that bind to a metal center in a pincer-like fashion. A family of flexible scorpionate ligands based on 2-mercaptopyridine (B119420) has been prepared, including tris- and bis-substituted borohydride (B1222165) ligands. researchgate.net The coordination of these ligands to copper(I) has been investigated, revealing different coordination modes. researchgate.netmdpi.com The ability of the 2-mercaptopyridine unit to tautomerize between the thione and thiolate forms influences the electronic properties and coordination chemistry of the resulting metal complexes. researchgate.net The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole has also been shown to produce symmetrical bis-thiadiazole ligands with variable chain lengths, which are of interest for creating coordination polymers and materials with specific structural properties. mdpi.com

Development of Diverse Small Molecule Libraries

The development of small molecule libraries is a cornerstone of modern drug discovery and chemical biology. sickkids.camedchemexpress.com These libraries consist of large collections of structurally diverse compounds that can be screened for biological activity against various targets. sickkids.ca Building blocks like this compound are ideal starting points for generating such libraries due to their multiple points of diversification.

The synthetic versatility detailed in the previous sections allows for the creation of a wide range of derivatives from a single, readily accessible core structure. By systematically varying the reagents used to react with the mercapto and nitrile groups, or by modifying the pyridine ring, chemists can generate a large library of related but structurally distinct molecules.

Table 2: Potential Diversification of this compound

| Reactive Site | Reaction Type | Potential Products |

| Mercapto Group | Alkylation, Oxidation | Thioethers, Disulfides, Sulfonic Acids |

| Nitrile Group | Hydrolysis, Reduction, Cyclization | Carboxylic Acids, Amines, Fused Rings |

| Annulation | Cyclocondensation | Fused Pyrimidines, Thiophenes, Triazoles |

For example, the synthesis of various pyrimidine, thienopyrimidine, and triazole derivatives from mercapto-containing precursors demonstrates how different heterocyclic cores can be accessed. jocpr.comresearchgate.netresearchgate.net Each of these cores can then be further functionalized at different positions to expand the library's diversity. This strategy, known as diversity-oriented synthesis, is crucial for exploring chemical space and identifying novel bioactive compounds. The use of such scaffolds is evident in the development of inhibitors for targets like the gankyrin oncoprotein, where a 2,5-pyrimidine scaffold was used to build a library of potential binders. nih.gov

Biological and Mechanistic Investigations of 2 Mercapto 5 Methyl Nicotinonitrile in Vitro Studies

Enzyme Interaction and Inhibition Mechanism Studies

Direct studies on the interaction of 2-Mercapto-5-methyl-nicotinonitrile with specific enzymes are not extensively documented. However, the broader class of nicotinonitrile and mercaptopyridine derivatives has been a subject of significant research in enzyme inhibition.

The mercapto (-SH) group is a key functional group known for its ability to interact with metallic cofactors in enzymes or to form disulfide bonds with cysteine residues in the active sites of proteins, potentially leading to enzyme inhibition. For instance, studies on various compounds containing a thiol (-SH) group have demonstrated significant inhibitory potential against enzymes like tyrosinase by chelating the copper ions in the active site.

Research on the related compound, 2-Mercapto-5-nitropyridine (2-M5NP), has shown that it can act as a substrate for β-glucosidase enzymes, indicating its potential as an enzyme inhibitor. The mercapto group in such compounds is often crucial for their biological activity, facilitating covalent modification of enzyme active sites. Similarly, derivatives of 2-mercaptobenzimidazole (B194830) have been shown to be metabolized by cytochrome P450 (CYP) enzymes in rat liver microsomes, suggesting that mercapto-containing heterocyclic compounds can be recognized and processed by key metabolic enzyme systems.

The nicotinonitrile scaffold itself is present in numerous compounds with enzyme inhibitory activity. For example, nicotinonitrile derivatives have been developed as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. ekb.eg

Table 1: Enzyme Inhibition by Related Mercapto and Nicotinonitrile Compounds

| Compound | Target Enzyme(s) | Observed Effect |

| 2-Mercapto-5-nitropyridine | β-glucosidase | Acts as a substrate, potential for inhibition |

| Nicotinonitrile Derivatives | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity |

| 2-Mercaptobenzimidazole Derivatives | Cytochrome P450 (CYP) | Metabolized by CYP enzymes |

This table presents data from studies on related compounds to infer the potential activity of this compound.

Protein Binding and Molecular Target Characterization (In Vitro)

The characterization of specific molecular targets for this compound is an area requiring further investigation. However, based on the functional groups present in its structure, potential interactions can be inferred. The mercapto group can form covalent bonds with thiol groups in proteins, which is a common mechanism for the interaction of various biologically active molecules.

For the related compound 5-Acetyl-2-mercapto-6-methylnicotinonitrile, it has been suggested that its biological activity involves interaction with specific molecular targets such as enzymes and proteins involved in various biochemical pathways. While the specific proteins were not fully elucidated, this suggests that the nicotinonitrile core with a mercapto group can engage with biological macromolecules.

The nicotinonitrile moiety is a versatile scaffold found in compounds targeting a range of proteins. For example, certain nicotinonitrile derivatives have been identified as tubulin polymerization inhibitors, a key mechanism for anticancer agents.

Cellular Pathway Modulation Studies (e.g., Cell Proliferation Inhibition in vitro)

A study on the related compound, 5-Acetyl-2-mercapto-6-methylnicotinonitrile, indicated significant anticancer activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, suggesting it may inhibit cell proliferation. The presence of the mercapto and nitrile groups is thought to contribute to its cytotoxic effects.

Furthermore, the broader class of nicotinonitrile derivatives has been extensively studied for its antiproliferative effects. For instance, knockdown of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme that utilizes a precursor of nicotinonitrile, has been shown to suppress the proliferation and migration of Merkel cell carcinoma cells in vitro. nih.gov This highlights the importance of pathways involving nicotinamide and related structures in controlling cell growth.

In studies on MRC-5 lung fibroblasts, nicotine, which shares the pyridine (B92270) ring with nicotinonitrile, was shown to inhibit cell proliferation at high concentrations. mdpi.com This suggests that the core pyridine structure can influence cell viability and growth.

Table 2: In Vitro Cell Proliferation Effects of Related Compounds

| Compound/Target | Cell Line(s) | Observed Effect |

| 5-Acetyl-2-mercapto-6-methylnicotinonitrile | MCF-7 (Breast Cancer), A549 (Lung Cancer) | Cytotoxic effects, potential inhibition of proliferation |

| NNMT Knockdown | Merkel Cell Carcinoma Cells | Suppression of cell proliferation and migration nih.gov |

| Nicotine | MRC-5 (Lung Fibroblasts) | Inhibition of cell proliferation at high concentrations mdpi.com |

This table presents data from studies on related compounds and molecular targets to infer the potential activity of this compound.

Structure-Activity Relationship (SAR) Studies in In Vitro Biological Contexts

Specific structure-activity relationship (SAR) studies for this compound are not available. However, SAR studies on related classes of compounds can provide a framework for understanding how structural modifications might influence its biological activity.

For nicotinonitrile derivatives, the position and nature of substituents on the pyridine ring are critical for their biological effects. For instance, in a series of 2-oxonicotinonitrile derivatives, the addition of aryl groups and subsequent glycosylation significantly influenced their antiviral and antimicrobial activities. nih.gov This indicates that modifications at various positions of the nicotinonitrile ring can drastically alter the biological profile.

In the context of 2-mercaptopyrimidines, another class of related heterocyclic compounds, SAR studies have revealed that different substitutions on the pyrimidine (B1678525) ring lead to varying degrees of antibacterial, antifungal, and antitubercular activities. researchgate.netresearchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Mercapto-5-methyl-nicotinonitrile

Research into the specific chemical compound this compound is still in a nascent stage, with much of the current understanding being extrapolated from studies on structurally similar mercapto-nicotinonitrile derivatives. These related compounds have been identified as versatile building blocks in synthetic organic chemistry. The reactivity of the mercapto, nitrile, and other functional groups on the pyridine (B92270) ring allows for a wide range of chemical transformations.

Key findings from the broader class of mercapto-nicotinonitriles indicate their significant potential as precursors to various heterocyclic systems. Notably, they are instrumental in the synthesis of thieno[2,3-b]pyridines, a class of compounds that has garnered considerable interest for its pharmacological activities. While direct studies on this compound are limited, the established reactivity of the mercapto-nicotinonitrile scaffold suggests its utility in constructing complex molecular architectures. The presence of the methyl group at the 5-position is expected to influence the electronic properties and reactivity of the molecule, a subject that warrants further investigation.

Emerging Research Opportunities in Mercapto-nicotinonitrile Chemistry

The field of mercapto-nicotinonitrile chemistry is ripe with emerging research opportunities, spanning from medicinal chemistry to materials science. The structural motif of mercapto-nicotinonitriles is considered a "privileged" scaffold in drug discovery, meaning it can bind to multiple biological targets with high affinity.

Medicinal Chemistry: Research on analogous compounds, such as 5-acetyl-2-mercapto-6-methylnicotinonitrile, has shown potential anticancer and anti-inflammatory properties. These findings suggest that this compound could also be a valuable candidate for the development of novel therapeutic agents. The exploration of its biological activity against various cancer cell lines and in models of inflammation is a promising avenue for future research.

Materials Science: The electron-deficient nature of the pyridine ring in mercapto-nicotinonitriles makes them interesting candidates for applications in materials science. Their ability to coordinate with metal ions suggests potential uses in the design of novel catalysts and functional materials. Further studies could explore the incorporation of this compound into metal-organic frameworks (MOFs) or as a ligand in coordination chemistry.

Potential for Further Exploration in Synthetic and Mechanistic Research

There is significant potential for further exploration in the synthetic and mechanistic aspects of this compound chemistry.

Synthetic Methodologies: The development of efficient and scalable synthetic routes to this compound and its derivatives is a key area for future research. Common methods for synthesizing mercapto-nicotinonitriles, such as the reaction of the corresponding 2-chloronicotinonitrile with a sulfur source like thiourea (B124793), could be optimized for this specific compound. Additionally, multicomponent reactions involving active methylene (B1212753) compounds, aldehydes, and cyanothioacetamide could provide a direct and atom-economical approach to more complex derivatives.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic transformations. Mechanistic studies could focus on:

Tautomerism: Investigating the thiol-thione tautomeric equilibrium and how it is influenced by the solvent, temperature, and pH.

Reaction Pathways: Elucidating the mechanisms of key reactions, such as the formation of thieno[2,3-b]pyridines, to improve yields and selectivity.

Computational Modeling: Utilizing computational chemistry to predict the reactivity and electronic properties of this compound and to guide experimental design.

A systematic investigation into these synthetic and mechanistic aspects will undoubtedly unlock the full potential of this compound as a valuable tool in both academic and industrial research.

Q & A

Q. What are the recommended safety protocols for handling 2-Mercapto-5-methyl-nicotinonitrile in laboratory settings?

Answer:

- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., P95/P1 filters for low exposure; OV/AG/P99 or ABEK-P2 cartridges for higher exposure).

- Skin/Eye Protection : Wear full-body chemical-resistant suits and safety goggles.

- Environmental Control : Prevent drainage system contamination due to potential ecotoxicity .

- First Aid : For inhalation, move to fresh air and seek medical attention if symptoms persist. For skin contact, wash immediately with water and remove contaminated clothing .

Q. How should researchers characterize the physical properties of this compound?

Answer:

- Melting Point : 99°C (experimentally determined; ensure calibration of equipment).

- Stability : Stable under recommended storage conditions (dry, inert atmosphere, 2–8°C).

- Spectroscopic Data : Use NMR (¹H/¹³C) and FT-IR to confirm structure. Compare with analogs like 2-Chloro-3-methylisonicotinonitrile (C7H5ClN2, MW 152.58 g/mol) for validation .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and reference standards .

Q. What are the key steps in synthesizing this compound?

Answer:

- Methodology : Optimize nitrile group introduction via nucleophilic substitution or cyanation reactions.

- Precursors : Use methyl-substituted pyridine derivatives (e.g., 5-methylnicotinic acid) with mercapto-group donors.

- Purification : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under varying experimental conditions?

Answer:

- Controlled Testing : Conduct stability studies under stress conditions (e.g., heat, light, humidity) using accelerated degradation protocols.

- Analytical Validation : Compare results across HPLC, GC-MS, and Karl Fischer titration to identify degradation products or moisture sensitivity .

- Literature Benchmarking : Cross-reference with structurally similar compounds (e.g., 2-Nitroethanol or 2-Methoxy-5-methylnicotinaldehyde) to isolate confounding variables .

Q. What advanced analytical methods are suitable for studying the reactivity of this compound in catalytic systems?

Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N or deuterated analogs) to track reaction pathways.

- In Situ Spectroscopy : Apply Raman or in-situ FT-IR to monitor intermediate formation during reactions.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to predict electronic properties and active sites .

Q. How can researchers address conflicting toxicity reports for this compound?

Answer:

- Tiered Testing :

- In Vitro Assays : Use Ames test (mutagenicity) and MTT assay (cytotoxicity) on human cell lines.

- In Vivo Studies : Conduct acute toxicity trials in rodent models (OECD Guideline 423).

- Regulatory Alignment : Compare results with IARC/ACGIH classifications for carcinogens (e.g., 0.1% threshold for carcinogenic components) .

- Data Harmonization : Apply meta-analysis tools to reconcile differences in experimental parameters (e.g., dosage, exposure duration) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.